![molecular formula C20H17N3O4 B542704 4-(1H-indole-3-carbonylamino)-5-oxo-1-phenylpyrrolidine-3-carboxylic acid](/img/structure/B542704.png)
4-(1H-indole-3-carbonylamino)-5-oxo-1-phenylpyrrolidine-3-carboxylic acid
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Overview
Description
SC-50998 is a bioactive chemical.
Scientific Research Applications
Metabolism and Disposition in Humans
A study on the metabolism and disposition of a related compound, N-[3-fluoro-4-[2-(propylamino)ethoxy]phenyl]-4,5,6,7-tetrahydro-4-oxo-1H-indole-3-carboxamide, reveals insights into its metabolism in humans. It was found to be well-tolerated and predominantly metabolized via oxidative deamination (Shaffer et al., 2008).
Spectroscopic Analysis and Theoretical Approach
A study conducted spectroscopic analysis and theoretical evaluations on 5-oxo-1-phenylpyrrolidine-3-carboxylic acid. This study used various computational methods to understand its structural and thermodynamic parameters, indicating its potential for further research (Devi et al., 2018).
Anticancer Activity Evaluation
Research on 3-(4-oxo-2-thioxothiazolidin-5-yl)-1H-indole-carboxylic acids derivatives, closely related to the compound , showed significant antimitotic activity. This indicates a potential pathway for developing anticancer treatments (Kryshchyshyn-Dylevych et al., 2020).
Conformational Flexibility Studies
A synthesis study focused on derivatives of tryptophan, which includes compounds similar to 4-(1H-indole-3-carbonylamino)-5-oxo-1-phenylpyrrolidine-3-carboxylic acid, was undertaken to assist in peptide conformation elucidation studies. This highlights its use in understanding peptide structures (Horwell et al., 1994).
properties
Product Name |
4-(1H-indole-3-carbonylamino)-5-oxo-1-phenylpyrrolidine-3-carboxylic acid |
---|---|
Molecular Formula |
C20H17N3O4 |
Molecular Weight |
363.4 g/mol |
IUPAC Name |
4-(1H-indole-3-carbonylamino)-5-oxo-1-phenylpyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C20H17N3O4/c24-18(14-10-21-16-9-5-4-8-13(14)16)22-17-15(20(26)27)11-23(19(17)25)12-6-2-1-3-7-12/h1-10,15,17,21H,11H2,(H,22,24)(H,26,27) |
InChI Key |
TUYVXFVSHUIIJR-UHFFFAOYSA-N |
SMILES |
O=C(C(C1NC(C2=CNC3=C2C=CC=C3)=O)CN(C4=CC=CC=C4)C1=O)O |
Canonical SMILES |
C1C(C(C(=O)N1C2=CC=CC=C2)NC(=O)C3=CNC4=CC=CC=C43)C(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
SC-50998; SC 50998; SC50998. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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